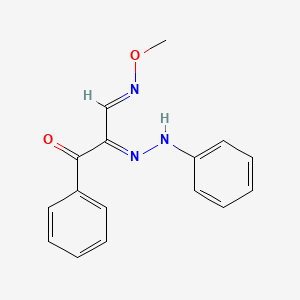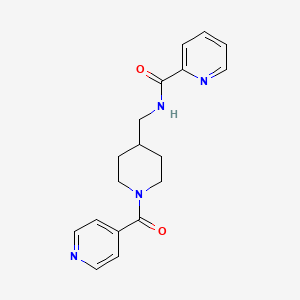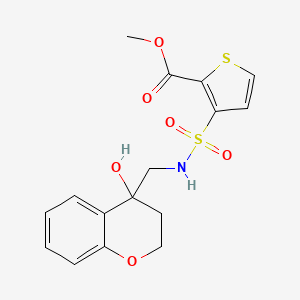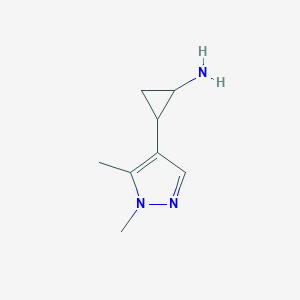
3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder with a molecular formula of C16H15N3O2 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One of the most commonly used methods is the reaction between phenylhydrazine and ethyl acetoacetate in the presence of a strong acid catalyst. Another method involves the synthesis of Silver(I) Complexes Containing 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal-Based Ligands as a Multifunction Platform for Antimicrobial and Optoelectronic Applications .Molecular Structure Analysis
The molecular structure of this compound is complex and has been the subject of various studies . The compound is known to form five- and six-membered nitrogen-containing heterocycles based on hydrazones derived from α-dicarbonyl compounds .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can undergo condensation with ethyl cyanoacetate in acetic acid in the presence of ammonium acetate to yield either 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester or 2-amino-6-phenyl-5-p-tolyl-azonicotinic acid ethyl ester, depending on the reaction conditions .Physical And Chemical Properties Analysis
The compound is a yellow crystalline powder with a molecular formula of C16H15N3O2 and a molecular weight of 281.31 g/mol . More detailed physical and chemical properties like melting point, boiling point, density, etc. are not available in the retrieved sources.Scientific Research Applications
Antioxidant Properties and Reactive Oxygen Species Scavenging
Oximes, with structures related to the compound , have been investigated for their potential antioxidant properties. A study on 3-(phenylhydrazono) butan-2-one oxime revealed it could significantly decrease hydrogen peroxide-induced lipid peroxidation, suggesting good antioxidant capabilities without toxicity signs in vivo administration to mice (Puntel et al., 2008).
Edaravone, an antioxidant drug, reacts with singlet oxygen to yield a compound structurally similar to 2-oxo-3-(phenylhydrazono)-butanoic acid, demonstrating its scavenging activity towards reactive oxygen species. This study underlines the importance of such compounds in potentially treating conditions associated with oxidative stress (Amekura et al., 2022).
Molecular Complexes and Chemical Reactions
- Research into the condensation reactions of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with active methylene reagents has opened pathways for the formation of complex molecules, including nicotinates and cinnolines, highlighting the compound's versatility in synthetic chemistry (Al-Mousawi & El-Apasery, 2012).
Pharmacological and Biological Applications
- A study on sulfur derivatives of 2-oxopropanal oxime explored their use as reactivators of organophosphate-inhibited acetylcholinesterase, indicating potential medical applications for treating organophosphate poisoning. The study highlights the synthesis and structure-reactivity relationships of these compounds, showing significant reactivation potency against VX-, sarin-, and paraoxon-inhibited acetylcholinesterase (Degorre et al., 1988).
Future Directions
There are several future directions for the study of 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime. One area of research is the development of new synthetic methods for the compound, which could make it more accessible for scientific research. Another direction could be the exploration of its potential applications in antimicrobial and optoelectronic applications .
properties
IUPAC Name |
(2E,3E)-3-methoxyimino-1-phenyl-2-(phenylhydrazinylidene)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-17-12-15(16(20)13-8-4-2-5-9-13)19-18-14-10-6-3-7-11-14/h2-12,18H,1H3/b17-12+,19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOVEXCMYICOKQ-XILPRMTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(=NNC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(=N\NC1=CC=CC=C1)/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2829052.png)
![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2829053.png)



![[3-(4-Bromophenoxy)propyl]methylamine oxalate](/img/structure/B2829058.png)
![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)

![1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine](/img/structure/B2829065.png)
![7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2829068.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2829069.png)

![(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis](/img/structure/B2829071.png)